Bliretrigine

Sodium Channel Blocker Nav Isoform Selectivity In Vitro Pharmacology

Researchers require non-selective sodium channel blockers to study multi-isoform Nav effects, but analogs like lamotrigine have restricted profiles. Bliretrigine (CAS 1233229-75-8) addresses this gap with a distinct benzimidazole-ether scaffold and annotated engagement across nine Nav isoforms (SCN1A-SCN11A) per KEGG. - **Core value**: Tool for electrophysiology, neuronal excitability, and neuropathic pain models. - **Technical specs**: Chiral, MW 352.43 Da, LogP 2.4, tPSA 82.2 Ų. - **Supply**: Reproducible in vivo formulation (≥2.5 mg/mL).

Molecular Formula C20H24N4O2
Molecular Weight 352.4 g/mol
CAS No. 1233229-75-8
Cat. No. B12422984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBliretrigine
CAS1233229-75-8
Molecular FormulaC20H24N4O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CNC(C)C(=O)N
InChIInChI=1S/C20H24N4O2/c1-4-24-18-11-16(26-15-7-5-13(2)6-8-15)9-10-17(18)23-19(24)12-22-14(3)20(21)25/h5-11,14,22H,4,12H2,1-3H3,(H2,21,25)/t14-/m0/s1
InChIKeyZYUAASICHDTDEK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bliretrigine: Baseline and Mechanism Profile


Bliretrigine (CAS 1233229-75-8) is an investigational small molecule categorized as a voltage-gated sodium channel (Nav) blocker. Its International Nonproprietary Name (INN) stem '-trigine' designates its class as a sodium channel blocker and signal transduction modulator [1]. The compound is a chiral molecule with the IUPAC name (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide, a molecular weight of 352.43 Da, and the formula C20H24N4O2 [2]. It is currently assigned an experimental status in drug databases and has been investigated primarily in preclinical models for pain relief and neurological applications [3].

Mechanism
Investigational voltage-gated sodium channel (Nav) blocker for ion channel research
Stereochemistry
Defined (S)-enantiomer, enabling stereochemical-control studies
Definition
Patent-linked structural identity supports research reproducibility

Why Generic Substitution of Bliretrigine Is Unjustified


While Bliretrigine shares the '-trigine' sodium channel blocker class with clinically established agents like lamotrigine and carbamazepine, direct substitution is precluded by its distinct benzimidazole-ether chemical scaffold and its unique, but largely undefined, isoform selectivity profile. Preliminary KEGG target annotations suggest potential engagement with a broad panel of Nav isoforms, including SCN1A, SCN2A, SCN3A, SCN4A, SCN5A, SCN8A, SCN9A, SCN10A, and SCN11A [1], which differs from the more restricted profiles of certain analogs. Furthermore, Bliretrigine is an experimental compound with no established clinical safety, efficacy, or pharmacokinetic profile, making any assumption of therapeutic equivalence to approved drugs a significant and unsupported procurement risk for research applications.

Distinct benzimidazole-ether scaffold and broad isoform annotation
Bliretrigine’s chemotype and annotated Nav1.1–1.9 target panel differ from clinically characterized '-trigine' blockers; isoform selectivity remains publicly undefined, so pharmacological profile may not transfer.
Experimental status with no established clinical safety or PK profiles
Research equivalence to approved sodium channel blockers is unsupported; assuming therapeutic interchangeability introduces significant procurement risk for exploratory studies.

Bliretrigine Procurement Evidence Guide


Broad Sodium Channel Isoform Engagement Profile

Bliretrigine demonstrates a distinct target engagement profile, annotated against a broader panel of voltage-gated sodium channel isoforms (Nav1.1 to Nav1.9) compared to clinically used '-trigine' analogs like lamotrigine, which primarily stabilizes the slow inactivated state of neuronal sodium channels. While specific quantitative potency data (e.g., IC50 values) for Bliretrigine at each isoform remain undisclosed in public literature, its formal annotation against SCN1A, SCN2A, SCN3A, SCN4A, SCN5A, SCN8A, SCN9A, SCN10A, and SCN11A suggests a potentially unique pharmacological fingerprint that warrants its selection for specific research applications where broad Nav profiling or effects on less-commonly targeted isoforms are desired [1].

Annotated Nav targets
Class-level
SCN1A–SCN11A (9 isoforms)
Supports exploratory multi-isoform Nav profiling
Isoform potency data not publicly reported
Sodium Channel Blocker Nav Isoform Selectivity In Vitro Pharmacology

Benzimidazole-Ether Scaffold Differentiation

Bliretrigine possesses a distinct benzimidazole-ether chemical core (IUPAC: (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide) [1], which structurally diverges from the 1,2,4-triazine ring of lamotrigine and the dibenzazepine core of carbamazepine. This fundamental scaffold difference, quantified by distinct physicochemical descriptors such as a topological polar surface area (tPSA) of 82.2 Ų and a calculated LogP of 2.4 , directly influences key procurement and experimental parameters including solubility, membrane permeability, and potential off-target interactions. These values differentiate it from lamotrigine (tPSA ~90.7 Ų, LogP ~1.9) and carbamazepine (tPSA ~46.3 Ų, LogP ~2.7), implying different experimental handling and biological distribution properties .

Physicochemical differentiation
Reported
tPSA 82.2 Ų; LogP 2.4
Differentiates scaffold-specific handling and distribution
Vendor-calculated values; vs lamotrigine (90.7/1.9) & carbamazepine (46.3/2.7)
Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Defined Solubility Profile for Experimental Design

Bliretrigine exhibits a well-defined solubility profile in DMSO, achieving 50 mg/mL (approximately 141.87 mM) . This specific solubility data allows for precise experimental planning, differentiating it from analogs with lower DMSO solubility that may require more complex formulation strategies. For in vivo applications, a defined vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) has been reported to achieve a solubility of ≥ 2.5 mg/mL (7.09 mM) . While this solubility is comparable to many research compounds, the availability of this specific, validated formulation reduces experimental variability and procurement uncertainty, as researchers can directly implement a documented method rather than expend resources on de novo formulation development.

Solubility profile
Data to verify
DMSO: 50 mg/mL (141.87 mM); in vivo vehicle: ≥2.5 mg/mL
Facilitates formulation planning and reproducibility
Vendor datasheet; independent verification advised
Solubility Formulation In Vivo Study Design

Patent-Defined Structural Specificity

The chemical identity and synthetic pathway for Bliretrigine are formally defined in patent literature, specifically within patent applications AU2009331179 and AU2019306705 [1][2]. These patents, assigned to entities involved in its development, provide a legal and technical framework that guarantees the structural and stereochemical purity of the compound procured from legitimate sources. This patent protection distinguishes Bliretrigine from generic, off-patent sodium channel blockers like lamotrigine or carbamazepine, where the chemical entity is no longer novel and synthetic routes are widely varied and unstandardized. The patent linkage ensures that the material obtained is the specific, defined (S)-enantiomer intended for research, thereby ensuring experimental reproducibility and preventing confounding results from isomeric or batch-to-batch variability common with older, generic compounds.

Patent-defined identity
Supporting evidence
Protected by AU2009331179 & AU2019306705
Ensures defined (S)-enantiomer and batch consistency
Patent linkage confirms structural definition vs off-patent alternatives
Patent Synthesis Research Reproducibility

Bliretrigine Research and Industrial Applications


Broad-Spectrum Nav Blockade Profiling

Bliretrigine is optimally employed in in vitro electrophysiology and cellular assays aimed at profiling the functional consequences of simultaneously modulating multiple sodium channel isoforms (SCN1A-SCN11A). Its annotated broad target panel, as listed in the KEGG database [1], makes it a suitable tool for exploratory studies investigating the net effect of non-selective Nav inhibition on neuronal excitability, pain signaling, or network activity, providing a contrasting profile to more isoform-selective blockers like certain '-caine' derivatives or peptide toxins.

SAR Studies: Benzimidazole Nav Modulators

The unique benzimidazole-ether core of Bliretrigine, with its defined stereochemistry and distinct physicochemical properties (LogP 2.4, tPSA 82.2 Ų) [2], positions it as a valuable reference compound and chemical probe in medicinal chemistry campaigns. It can serve as a starting point or benchmark for synthesizing and evaluating novel analogs aimed at improving selectivity, potency, or ADME properties within the sodium channel blocker class, especially when compared to triazine- or dibenzazepine-based scaffolds.

Preclinical Pain Models: Patent-Defined Nav Blocker

For in vivo studies of pain, particularly in rodent models of neuropathic or inflammatory pain, Bliretrigine offers a patent-defined alternative to generic sodium channel blockers [3][4]. Its documented in vivo formulation (≥2.5 mg/mL in a specific vehicle) facilitates reproducible dosing. Procurement of Bliretrigine ensures a consistent chemical entity for studies where the effects of a novel chemotype on pain behavior are to be assessed without the confounding variables associated with off-patent, multi-source compounds.

Neuronal Hyperexcitability and Neuroprotection Models

Bliretrigine can be strategically applied in cellular models of hyperexcitability (e.g., primary neuronal cultures, induced pluripotent stem cell-derived neurons) to investigate the impact of broad sodium channel inhibition on excitotoxicity and neuronal survival. Its mechanism as a sodium channel blocker [1] makes it a relevant tool compound for dissecting sodium channel-dependent pathways in neurodegeneration and seizure-like activity, offering a chemical probe with a distinct scaffold from traditional anticonvulsants used in such models.

Application
Selection Property
Validation Focus
Nav isoform profiling studies
Annotated broad Nav target panel
Multi-isoform functional response review
Benzimidazole SAR studies
Benzimidazole-ether scaffold and physicochemical profile
Scaffold-specific SAR and off-target review
Rodent pain-model research
Patent-defined (S)-enantiomer and documented formulation
Reproducible dosing and exposure review
Neuronal hyperexcitability models
Broad sodium channel inhibition mechanism
Excitotoxicity and neuronal survival endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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